molecular formula C24H21N3O3 B2585860 2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898428-59-6

2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2585860
CAS No.: 898428-59-6
M. Wt: 399.45
InChI Key: MKGYYMGWIRUURC-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core, a scaffold recognized for its significant and diverse biological activities in medicinal chemistry . The quinazoline moiety is a privileged structure in anticancer drug discovery, forming the core of several FDA-approved therapeutics such as erlotinib, gefitinib, and lapatinib . These drugs primarily function as tyrosine kinase inhibitors, targeting critical receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cell proliferation, survival, and tumor angiogenesis . The specific substitution pattern on this compound—including the 2-methyl group on the quinazolinone ring and the 2-ethoxybenzamide linked via a phenyl bridge—is designed to optimize interactions with the hinge region and allosteric pockets of kinase targets . This molecular architecture suggests potential for multi-target kinase inhibition, a strategy that can enhance efficacy and overcome drug resistance in oncology research compared to single-target agents . Researchers can utilize this compound as a chemical tool to explore novel signaling pathways in cancer biology or as a lead structure for the further development of targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-3-30-22-14-7-5-12-20(22)23(28)26-17-9-8-10-18(15-17)27-16(2)25-21-13-6-4-11-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGYYMGWIRUURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-induced synthesis and the use of green chemistry approaches, like deep eutectic solvents (DES), can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (L892-0191)

  • Structural Differences : Replaces the ethoxy group with bromo and methoxy substituents on the benzamide ring.
  • Methoxy groups are less polar than ethoxy, which could reduce solubility .
  • Application : Used as a screening compound in drug discovery pipelines, highlighting its role in hit identification .

2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

  • Structural Differences : Substitutes the benzamide with an acetamide group linked to a 4-ethoxyphenyl ring.
  • MW: 413.47 g/mol .
  • Synthesis : Likely synthesized via amide coupling, analogous to methods in (e.g., benzoyl chloride + amine reactions) .

Benzamide Derivatives with Heterocyclic Modifications

N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b)

  • Structural Differences: Features a furan ring instead of quinazolinone and a 2-aminocyclopropyl group.
  • Implications: The furan’s electron-rich nature may enhance π-π stacking, while the cyclopropyl group introduces rigidity.

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Structural Differences : Incorporates a dihydrothiazolylidene ring system.
  • Implications : The thiazole ring’s sulfur atom could participate in hydrogen bonding or metal coordination. Crystallographic data (R factor = 0.038) confirm planar geometry, which is critical for solid-state stability .

Substituent Effects on Physicochemical Properties

Ethoxy vs. Methoxy Groups

  • Methoxy (L892-0191) : Lower molecular weight but reduced solubility in aqueous media .

Quinazolinone vs. Imidazole Derivatives

  • Quinazolinone: Rigid, planar structure favors kinase binding pockets.
  • Imidazole (e.g., N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide) : Basic nitrogen atoms enable pH-dependent solubility and metal chelation .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Quinazolinone 2-ethoxybenzamide ~408 (estimated) Potential kinase inhibitor
L892-0191 Quinazolinone 2-bromo-5-methoxybenzamide ~465 (estimated) Screening compound
2-(4-ethoxyphenyl)acetamide Quinazolinone Acetamide + 4-ethoxyphenyl 413.47 Flexible binding interactions
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide Benzamide Furan + cyclopropyl ~380 (estimated) Anti-LSD1 activity (IC₅₀ < 100 nM)

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